(-)-Maackiain

Catalog No.
S534332
CAS No.
2035-15-6
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Maackiain

CAS Number

2035-15-6

Product Name

(-)-Maackiain

IUPAC Name

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2

InChI Key

HUKSJTUUSUGIDC-UHFFFAOYSA-N

SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5

Solubility

Soluble in DMSO

Synonyms

6a,12a-dihydro-6H-(1,3)dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, inermin, inermin, (6aR-cis)-isomer, inermin, (6aS-cis)-isomer, maackiain

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5

Description

The exact mass of the compound Maackiain is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 629152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Pterocarpans - Supplementary Records. It belongs to the ontological category of maackiain in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]. However, this does not mean our product can be used or applied in the same or a similar way.

Maackiain is a naturally occurring isoflavonoid, a type of flavonoid found in various plants, particularly in Kuzu (Kudzu) pueraria (Pueraria lobata) and Amur cork tree (Phellodendron amurense) []. Scientific research is exploring the potential applications of Maackiain in various health areas. Here's a breakdown of some key research areas:

Bone Health

Studies suggest Maackiain might play a role in bone health. In vitro and in vivo studies have shown that Maackiain can stimulate osteoblast activity, the cells responsible for bone formation [, ]. This indicates Maackiain's potential benefit in promoting bone health and potentially preventing osteoporosis. However, more research, particularly human trials, are needed to confirm these findings.

(-)-Maackiain is a naturally occurring compound belonging to the class of phytoalexins, which are low molecular weight antibiotic substances produced by plants in response to microbial infection. Its chemical structure is characterized by a chromano-coumaran framework, specifically classified as a pterocarpin derivative. The molecular formula of (-)-maackiain is C16_{16}H12_{12}O5_5, and it exhibits a unique arrangement of hydroxyl and methylenedioxy groups that contribute to its biological activity and chemical reactivity .

Research suggests Maackiain may influence certain cellular pathways, potentially impacting lipid metabolism []. One study using the nematode Caenorhabditis elegans showed Maackiain treatment decreased fat accumulation, mimicking the effects of calorie restriction []. More research is needed to understand its mechanism of action in different biological systems.

(-)-Maackiain undergoes various chemical transformations, primarily involving hydroxylation and oxidation. For instance, it can be oxidized to form hydroxylated derivatives such as (-)-6a-OH-maackiain and (-)-6,6a-di-OH-maackiain. These metabolites result from sequential hydroxylation at the 6a and 6 positions, respectively . The compound has been shown to interact with various enzymes and biological pathways, demonstrating its potential as a bioactive agent.

(-)-Maackiain exhibits significant biological activities, particularly in the realm of anti-allergic properties. It has been shown to suppress the transcriptional upregulation of the histamine H1 receptor and interleukin-4 genes in cellular models, indicating its potential for therapeutic applications in allergic conditions . Additionally, it has demonstrated antifungal properties and has been studied for its effects on nitric oxide production in macrophages, suggesting anti-inflammatory capabilities .

(-)-Maackiain has applications in various fields due to its biological properties. It is primarily researched for its potential use in treating allergic reactions and inflammatory conditions. Its antifungal activity also suggests possible applications in agriculture as a natural pesticide or fungicide. Moreover, its ability to modulate immune responses may lead to developments in immunotherapy .

Studies on (-)-maackiain have revealed its interactions with several biological targets. Notably, it inhibits protein kinase C delta activation, which is implicated in allergic responses and inflammation . This mechanism suggests that (-)-maackiain could serve as a novel therapeutic agent for managing allergic diseases by modulating specific signaling pathways.

Several compounds share structural similarities with (-)-maackiain, particularly within the class of pterocarpins and phytoalexins. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(+)-MaackiainEnantiomer of (-)-maackiainExhibits different biological activities
Epigallocatechin-3-O-gallateFlavonoid with multiple hydroxyl groupsStrong antioxidant properties
QuercetinFlavonoid with anti-inflammatory effectsInhibits histamine release
PratensinIsoflavone with similar hydroxylationAntimicrobial properties

Unlike these compounds, (-)-maackiain's unique mechanism of action through PKC delta inhibition sets it apart as a promising candidate for further therapeutic exploration in allergic conditions .

Leguminous Plants

(-)-Maackiain is predominantly found within the Fabaceae family (formerly Leguminosae), where it serves as a critical pterocarpan phytoalexin in various genera [1] [2]. This isoflavonoid compound demonstrates remarkable distribution across multiple leguminous taxa, with specific concentrations and stereochemical forms varying significantly among species and genera.

Sophora Species (Sophora flavescens, Sophora tonkinensis)

Sophora flavescens represents one of the most extensively studied sources of (-)-maackiain, where the compound functions as a major bioactive constituent [1] [3]. The roots of Sophora flavescens contain substantial concentrations of (-)-maackiain, which has been identified as a key component responsible for the plant's traditional medicinal properties [4] [5]. Research has demonstrated that (-)-maackiain derived from Sophora flavescens exhibits potent inflammasome-activating effects, contributing to the plant's immunostimulatory capabilities [1].

The biosynthetic pathways in Sophora flavescens show tissue-specific distribution patterns, with the highest concentrations of (-)-maackiain found in root tissues, particularly in the phloem regions [5]. Metabolite profiling studies indicate that (-)-maackiain content varies significantly between different root tissues, with the xylem containing lower concentrations compared to the phloem [5].

Sophora tonkinensis constitutes another significant source of (-)-maackiain within the genus Sophora [6] [7] [8]. The species is native to mountainous regions of China and Vietnam, where it grows at elevations ranging from 500 to 2000 meters [6]. Chemical constituent analysis has revealed that Sophora tonkinensis contains multiple maackiain derivatives, including novel compounds such as 6aR,11aR-1-hydroxy-4-isoprenyl-maackiain [7].

The standardized extract SKI3301, derived from Sophora tonkinensis, contains (-)-maackiain as one of three major bioactive components, alongside trifolirhizin, (-)-sophoranone, and 2-(2,4-dihydroxyphenyl)-5,6-methylenedioxybenzofuran [6] [8]. Pharmacokinetic studies demonstrate that (-)-maackiain exhibits linear pharmacokinetics within specific dosage ranges, with absorption characteristics that are enhanced when administered as part of the complete extract rather than as an isolated compound [8].

Maackia amurensis

Maackia amurensis, commonly known as Amur maackia, serves as a notable source of (-)-maackiain, particularly in its flowers and cellular tissues [9] [10]. This deciduous tree species, native to northeastern China, Korea, and the Russian Far East, demonstrates unique biosynthetic capabilities for pterocarpan production [10].

Cell culture studies of Maackia amurensis have revealed the presence of multiple isoflavonoids, including daidzein, retusin, genistein, formononetin, and the pterocarpans maackiain and medicarpin [10]. The species exhibits particular significance as the compound's namesake plant, having been originally discovered in this genus by the 19th-century Siberian explorer Richard Karlovich Maack [10].

The tissue-specific distribution in Maackia amurensis shows moderate constitutive levels of (-)-maackiain in cell cultures, with stress-responsive increases observed under various environmental conditions [10]. The bark of mature trees contains extractable (-)-maackiain, with concentrations varying seasonally and in response to environmental stressors [10].

Other Legume Genera (Cicer, Medicago, Phaseolus)

Cicer species represent crucial sources of (-)-maackiain within leguminous plants, with particular emphasis on Cicer arietinum (chickpea) and Cicer bijugum (wild chickpea) [11] [2] [12]. In chickpea, (-)-maackiain functions as a major pterocarpan phytoalexin alongside medicarpin, occurring exclusively in the (-) or (6aR,11aR) stereochemical configuration [2].

Research on Cicer bijugum demonstrates remarkable resistance mechanisms associated with (-)-maackiain production [11] [12]. The wild chickpea species contains constitutive levels of 200-300 μg maackiain per gram of foliage in resistant accessions, compared to less than 70 μg per gram in susceptible species [11]. Upon pathogen inoculation with Botrytis cinerea, maackiain concentrations increase dramatically to over 400 μg per gram in resistant species, while susceptible species show no significant increase [11].

Medicago species, particularly Medicago sativa (alfalfa) and Medicago truncatula, produce (-)-maackiain as part of their pterocarpan phytoalexin complement [2] [13] [14]. These species demonstrate constitutive accumulation of maackiain conjugates, particularly maackiain-3-O-glucoside-6''-O-malonate, in below-ground organs [13]. The biosynthetic pathway in Medicago species shows coordination with medicarpin production, with both pterocarpans serving essential roles in plant defense mechanisms [14].

Phaseolus vulgaris (common bean) exhibits (-)-maackiain production capabilities, though the compound is typically found alongside other pterocarpan phytoalexins such as phaseollin and kievitone [2] [15]. The metabolic pathways in Phaseolus species demonstrate the interconnected nature of pterocarpan biosynthesis, with shared enzymatic steps leading to the production of multiple defensive compounds [15].

Non-leguminous Sources

While (-)-maackiain is predominantly associated with leguminous plants, limited reports suggest potential occurrence in non-leguminous taxa. However, comprehensive biochemical verification of these occurrences remains limited, and the vast majority of confirmed (-)-maackiain sources belong to the Fabaceae family [16]. The metabolite database HMDB0036629 indicates potential detection in diverse food sources including fireweeds, nances, green bell peppers, acerolas, and small-leaf lindens, though these reports require further validation [16].

Tissue-specific Distribution in Plants

The tissue-specific distribution of (-)-maackiain varies considerably among plant species, reflecting complex biosynthetic regulatory mechanisms and functional requirements. Root tissues consistently demonstrate the highest constitutive levels across most species, with Sophora flavescens showing particularly elevated concentrations in root phloem regions [5]. The tissue-specific accumulation patterns suggest specialized transport and storage mechanisms that concentrate (-)-maackiain in metabolically active or structurally important plant regions.

Foliar tissues exhibit dynamic (-)-maackiain accumulation patterns, with significant increases observed upon pathogen attack or abiotic stress [11] [17]. In Cicer bijugum, foliar concentrations increase from baseline levels of 200-300 μg per gram to over 400 μg per gram following Botrytis cinerea inoculation [11]. This rapid accumulation response demonstrates the coordinated induction of biosynthetic pathways in response to biotic stress.

Flower tissues of Maackia amurensis serve as commercial sources of (-)-maackiain for research applications [9], indicating substantial accumulation in reproductive organs. However, the functional significance of (-)-maackiain in floral tissues remains poorly understood, though it may contribute to protection against floral pathogens or herbivores.

Geographic Distribution of Maackiain-containing Species

The geographic distribution of (-)-maackiain-containing species demonstrates clear biogeographic patterns, with primary diversity centers in East Asia, the Mediterranean Basin, and temperate regions of North America [10] [18] [19]. East Asian regions, particularly China, Korea, and the Russian Far East, harbor the greatest diversity of (-)-maackiain-producing taxa, including the endemic Sophora and Maackia species [10] [5].

Sophora flavescens exhibits natural distribution across temperate regions of East Asia, with populations extending from northeastern China through Korea [4] [5]. The species demonstrates adaptation to diverse elevation ranges from 1800 to 3000 meters above sea level, indicating broad ecological tolerance [5]. Sophora tonkinensis shows more restricted distribution in mountainous regions of China and Vietnam, typically occurring at elevations between 500 and 2000 meters [6] [7].

Mediterranean and Middle Eastern regions support significant populations of Cicer species, including both cultivated chickpea (Cicer arietinum) and wild relatives such as Cicer bijugum [11] [20]. The distribution of these species reflects historical agricultural development and ongoing cultivation practices, with chickpea representing one of the most widely distributed legume crops globally [20].

North American distributions include native Baptisia species across eastern and central regions [21] [22]. These indigenous legumes contribute to regional biodiversity and demonstrate adaptation to prairie and woodland edge habitats [21]. The geographic separation of North American (-)-maackiain-producing species from Asian and Mediterranean taxa suggests independent evolutionary origins of pterocarpan biosynthetic capabilities.

Seasonal and Environmental Variation in Production

Environmental factors significantly influence (-)-maackiain production levels, with pathogen attack representing the most potent inducer of biosynthesis [11] [17] [23]. Fungal infections, particularly by species such as Botrytis cinerea and Fusarium oxysporum, trigger rapid increases in (-)-maackiain accumulation within 6-48 hours post-infection [11] [23]. These responses can result in 5-20 fold increases in tissue concentrations, demonstrating the compound's critical role in induced plant defense mechanisms.

Abiotic stress factors also modulate (-)-maackiain production, though generally to lesser extents than biotic stressors [17]. Ultraviolet irradiation exposure can induce 1.5-5 fold increases in (-)-maackiain levels within 4-24 hours, suggesting protective functions against oxidative damage [17]. Heavy metal stress similarly triggers moderate increases over 24-96 hour periods, indicating involvement in general stress response pathways [17].

Seasonal variations in (-)-maackiain content reflect complex interactions between environmental conditions, plant developmental stage, and resource allocation patterns. Field observations indicate 2-5 fold seasonal variations in constitutive levels, with peak concentrations often occurring during periods of active growth or environmental stress [24]. Temperature fluctuations affect biosynthetic enzyme activities, with optimal pterocarpan synthase activity occurring at pH ranges of 6.5-7.5 [25].

Evolutionary Significance in Plant Taxonomy

The distribution of (-)-maackiain across diverse leguminous taxa provides valuable insights into the evolutionary relationships and adaptive strategies within the Fabaceae family [25] [26]. Phylogenetic analyses suggest that pterocarpan biosynthetic capabilities represent both ancestral traits and convergent evolutionary adaptations, with stereochemical preferences serving as diagnostic characters for taxonomic classification [25].

The stereospecific production of (-)-maackiain in most leguminous species, contrasted with (+)-maackiain production in limited taxa such as certain Sophora japonica populations, indicates evolutionary specialization in pterocarpan synthase enzymes [27] [25]. These stereochemical differences correlate with antimicrobial activity profiles and pathogen resistance patterns, suggesting that enantiomeric selectivity represents an important evolutionary adaptation [25].

Comparative studies across leguminous tribes reveal that pterocarpan phytoalexin profiles serve as chemotaxonomic markers for evolutionary relationships [2] [25]. The co-occurrence of (-)-maackiain with specific pterocarpan complements (such as medicarpin in Medicago or phaseollin in Phaseolus) reflects shared biosynthetic pathways and common evolutionary origins [2]. These chemotaxonomic patterns support molecular phylogenetic reconstructions and provide additional characters for systematic classification within the Fabaceae family.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

LogP

2.61

Appearance

Solid powder

Melting Point

179 - 181 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TF360D25IJ

Metabolism Metabolites

Maackiain has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,12R)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yl]oxy]oxane-2-carboxylic acid.

Wikipedia

Maackiain

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]

Dates

Last modified: 08-15-2023
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8: Jang SM, Bae SH, Choi WK, Park JB, Kim D, Min JS, Yoo H, Kang M, Ryu KH, Bae SK. Pharmacokinetic properties of trifolirhizin, (-)-maackiain, (-)-sophoranone and 2-(2,4-dihydroxyphenyl)-5,6-methylenedioxybenzofuran after intravenous and oral administration of Sophora tonkinensis extract in rats. Xenobiotica. 2015;45(12):1092-104. doi: 10.3109/00498254.2015.1041181. Epub 2015 Jun 11. PubMed PMID: 26068519.
9: Nariai Y, Mizuguchi H, Ogasawara T, Nagai H, Sasaki Y, Okamoto Y, Yoshimura Y, Kitamura Y, Nemoto H, Takeda N, Fukui H. Disruption of Heat Shock Protein 90 (Hsp90)-Protein Kinase Cδ (PKCδ) Interaction by (-)-Maackiain Suppresses Histamine H1 Receptor Gene Transcription in HeLa Cells. J Biol Chem. 2015 Nov 6;290(45):27393-402. doi: 10.1074/jbc.M115.657023. Epub 2015 Sep 21. PubMed PMID: 26391399; PubMed Central PMCID: PMC4646370.
10: Wang Y, Yao R, Gao S, Wen W, Du Y, Szabo E, Hu M, Lubet RA, You M. Chemopreventive effect of a mixture of Chinese Herbs (antitumor B) on chemically induced oral carcinogenesis. Mol Carcinog. 2013 Jan;52(1):49-56. doi: 10.1002/mc.20877. Epub 2011 Nov 15. PubMed PMID: 22086836.
11: Wu C, Deng GH, Lin CZ, Zhu CC. [Simultaneous determination of 4 alkaloids and a flavonoid in Picrasmae Ramulus et Folium by RP-HPLC]. Zhongguo Zhong Yao Za Zhi. 2014 May;39(9):1656-9. Chinese. PubMed PMID: 25095379.
12: Zeng Y, Luo JJ, Li C. [Chemical constituents from aerial part of Rumex patientia]. Zhong Yao Cai. 2013 Jan;36(1):57-60. Chinese. PubMed PMID: 23750410.
13: Yoo H, Ryu KH, Bae SK, Kim J. Simultaneous determination of trifolirhizin, (-)-maackiain, (-)-sophoranone, and 2-(2,4-dihydroxyphenyl)-5,6-methylenedioxybenzofuran from Sophora tonkinensis in rat plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study. J Sep Sci. 2014 Nov;37(22):3235-44. doi: 10.1002/jssc.201400691. Epub 2014 Sep 30. PubMed PMID: 25156071.
14: Gao S, Yang Z, Yin T, You M, Hu M. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies. J Pharm Biomed Anal. 2011 May 15;55(2):288-93. doi: 10.1016/j.jpba.2011.01.015. Epub 2011 Jan 22. PubMed PMID: 21349678; PubMed Central PMCID: PMC3085908.
15: Feng W, Ou YF, Su Y, Li J, Ji T. [Chemical constituents of Ammopiptanthus mongolicus]. Zhongguo Zhong Yao Za Zhi. 2011 Apr;36(8):1040-2. Chinese. PubMed PMID: 21809581.
16: Aratanechemuge Y, Hibasami H, Katsuzaki H, Imai K, Komiya T. Induction of apoptosis by maackiain and trifolirhizin (maackiain glycoside) isolated from sanzukon (Sophora Subprostrate Chen et T. Chen) in human promyelotic leukemia HL-60 cells. Oncol Rep. 2004 Dec;12(6):1183-8. PubMed PMID: 15547735.
17: Soby S, Bates R, van Etten H. Oxidation of the phytoalexin maackiain to 6,6-dihydroxy-maackiain by Colletotrichum gloeosporioides. Phytochemistry. 1997 Jul;45(5):925-9. PubMed PMID: 9214775.
18: Seo EK, Kim NC, Mi Q, Chai H, Wall ME, Wani MC, Navarro HA, Burgess JP, Graham JG, Cabieses F, Tan GT, Farnsworth NR, Pezzuto JM, Kinghorn AD. Macharistol, a new cytotoxic cinnamylphenol from the stems of Machaerium aristulatum. J Nat Prod. 2001 Nov;64(11):1483-5. PubMed PMID: 11720542.
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